Lipophilicity and Molecular Weight Shift
The insertion of a 3‑chlorophenyl substituent at the N2 position increases the molecular weight by 110.5 Da and raises the calculated logP (cLogP) by approximately 1.8 log units compared with the unsubstituted 7‑phenyl parent compound (CAS 91532‑97‑7). This magnitude of lipophilicity change is a strong driver of membrane permeability and non‑specific protein binding [1].
| Evidence Dimension | Physicochemical properties (molecular weight, cLogP) |
|---|---|
| Target Compound Data | MW = 327.8 Da; cLogP ≈ 3.4 |
| Comparator Or Baseline | Hexahydro‑7‑phenylimidazo[1,5‑a]pyrazin‑3(2H)‑one (CAS 91532‑97‑7): MW = 217.3 Da; cLogP ≈ 1.6 |
| Quantified Difference | ΔMW = +110.5 Da; ΔcLogP ≈ +1.8 |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; experimental validation recommended. |
Why This Matters
A >1.5 log unit increase in lipophilicity can shift a compound from a low‑permeability to a high‑permeability category, directly affecting oral absorption potential and tissue distribution, which is a critical selection criterion for early‑stage drug discovery projects.
- [1] ChemAxon. cLogP prediction for Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one and Hexahydro-7-phenylimidazo[1,5-a]pyrazin-3(2H)-one. Calculated via MarvinSketch 23.10 (accessed 2026‑04‑30). View Source
